molecular formula C9H14O2 B12796452 (4aS,8aS)-octahydro-3H-isochromen-3-one CAS No. 131647-21-7

(4aS,8aS)-octahydro-3H-isochromen-3-one

Cat. No.: B12796452
CAS No.: 131647-21-7
M. Wt: 154.21 g/mol
InChI Key: AYMWCZFEDLLHMI-JGVFFNPUSA-N
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Description

(4aS,8aS)-octahydro-3H-isochromen-3-one is a chiral compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,8aS)-octahydro-3H-isochromen-3-one typically involves the hydrogenation of isochromene derivatives. One common method includes the catalytic hydrogenation of (S)-N-(t-butyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide over supported metal catalysts such as ruthenium or rhodium . The reaction conditions often involve high pressure and temperature to achieve high diastereoselectivity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of catalytic hydrogenation and the use of robust metal catalysts are likely employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4aS,8aS)-octahydro-3H-isochromen-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further saturate the bicyclic ring system.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.

    Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various alkyl or aryl groups.

Scientific Research Applications

(4aS,8aS)-octahydro-3H-isochromen-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (4aS,8aS)-octahydro-3H-isochromen-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its functional groups and overall structure. The exact pathways and molecular targets are still under investigation, but its bicyclic structure allows for diverse interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4aS,8aS)-octahydro-3H-isochromen-3-one is unique due to its specific stereochemistry and bicyclic structure, which confer distinct chemical and biological properties

Properties

CAS No.

131647-21-7

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(4aS,8aS)-1,4,4a,5,6,7,8,8a-octahydroisochromen-3-one

InChI

InChI=1S/C9H14O2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h7-8H,1-6H2/t7-,8+/m0/s1

InChI Key

AYMWCZFEDLLHMI-JGVFFNPUSA-N

Isomeric SMILES

C1CC[C@@H]2COC(=O)C[C@@H]2C1

Canonical SMILES

C1CCC2COC(=O)CC2C1

Origin of Product

United States

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